molecular formula C17H15Cl2NO2 B116189 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one CAS No. 147779-28-0

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one

Cat. No. B116189
M. Wt: 336.2 g/mol
InChI Key: WEMQMRKPYGWFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been extensively studied for its pharmacological properties, particularly its ability to block certain types of glutamate receptors.

Scientific Research Applications

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the function of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in various physiological processes, including learning and memory. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one is a selective antagonist of the AMPA/kainate subtype of glutamate receptors, which are involved in synaptic plasticity and excitotoxicity. By blocking these receptors, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one can help researchers understand the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism Of Action

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one acts as a non-competitive antagonist of the AMPA/kainate subtype of glutamate receptors. These receptors are ionotropic, meaning they allow the flow of ions across the cell membrane. When glutamate binds to these receptors, they open up and allow the influx of calcium ions, which triggers various signaling pathways. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one blocks these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the influx of calcium ions and reduces the excitability of neurons.

Biochemical And Physiological Effects

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to have a range of biochemical and physiological effects. In animal studies, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to reduce the severity and duration of seizures induced by various agents, including kainic acid and pilocarpine. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has also been shown to reduce the extent of brain damage caused by ischemic stroke. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages as a research tool. It is highly selective for the AMPA/kainate subtype of glutamate receptors, which makes it a useful tool for studying the function of these receptors. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one is relatively stable and can be easily synthesized in the laboratory. However, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one also has some limitations. It is not selective for specific subunits of the AMPA/kainate receptors, which can make it difficult to interpret results. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent. Another area of interest is the development of more selective AMPA/kainate receptor antagonists. By targeting specific subunits of these receptors, researchers may be able to develop more effective treatments for neurological disorders. Finally, research could explore the potential of 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one as a tool for studying the function of glutamate receptors in other organs, such as the heart and lungs.

Synthesis Methods

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process starting from 2,3-dichloroaniline. The first step involves the conversion of 2,3-dichloroaniline to 2,3-dichloroanilide through the reaction with acetic anhydride. The resulting 2,3-dichloroanilide is then reacted with 4-chloro-2-methoxybenzoyl chloride to produce 2,3-dichloro-N-(4-chloro-2-methoxybenzoyl)anilide. This intermediate is then reacted with methyl magnesium bromide to produce 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one.

properties

CAS RN

147779-28-0

Product Name

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15Cl2NO2/c1-11-8-9-14-13(10-11)15(21)16(18,19)17(20-14,22-2)12-6-4-3-5-7-12/h3-10,20H,1-2H3

InChI Key

WEMQMRKPYGWFCO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC

synonyms

4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6-methyl-2-phenyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.